molecular formula C18H33LiO3 B108022 Lithium ricinoleate CAS No. 15467-06-8

Lithium ricinoleate

Cat. No.: B108022
CAS No.: 15467-06-8
M. Wt: 304.4 g/mol
InChI Key: UWZUWNMEIDBHOF-DPMBMXLASA-M
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Description

Lithium ricinoleate is an organometallic compound derived from ricinoleic acid, a major component of castor oil. It is known for its unique properties and applications in various fields, including industrial chemistry, pharmaceuticals, and cosmetics. The compound is characterized by its ability to act as a catalyst and its solubility in water, making it a valuable reagent in numerous chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium ricinoleate is typically synthesized through the reaction of ricinoleic acid with lithium hydroxide. The process involves the neutralization of ricinoleic acid with lithium hydroxide in an aqueous medium, resulting in the formation of this compound. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the use of high-purity ricinoleic acid and lithium hydroxide, with the reaction being conducted in large reactors. The product is then purified through filtration and drying processes to obtain the final compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: Lithium ricinoleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Lithium ricinoleate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which lithium ricinoleate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

  • Sodium ricinoleate
  • Potassium ricinoleate
  • Calcium ricinoleate

Comparison: Lithium ricinoleate is unique due to its specific catalytic properties and solubility in water. Compared to sodium and potassium ricinoleate, this compound exhibits higher catalytic efficiency and stability under various reaction conditions. Additionally, its antimicrobial properties are more pronounced, making it a preferred choice in pharmaceutical and cosmetic applications .

Properties

IUPAC Name

lithium;(Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1/b12-9-;/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZUWNMEIDBHOF-DPMBMXLASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCCCC(CC=CCCCCCCCC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15467-06-8
Record name Lithium ricinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid, 12-hydroxy-, lithium salt (1:1), (9Z,12R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium ricinoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LITHIUM RICINOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U91620A33S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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